molecular formula C40H50N6O6 B585745 Lha5LZ0jsc CAS No. 1469870-11-8

Lha5LZ0jsc

Cat. No. B585745
M. Wt: 710.876
InChI Key: WLBNSNWNKSXJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lha5LZ0jsc is a novel synthetic compound developed to study the effects of protein kinase C (PKC) on cellular processes. PKC is a family of enzymes that regulate many cellular processes, including cell growth, differentiation, and apoptosis. The compound Lha5LZ0jsc has been used in various studies to investigate the role of PKC in these processes.

Scientific Research Applications

Learning Health Systems

One significant application in scientific research is the development of Learning Health Systems (LHS). LHS integrate technology, process, and policy to utilize data effectively, generating knowledge rapidly to inform decisions and improve health. The National Science Foundation highlights the transformative effects of LHS, emphasizing the importance of a cross-disciplinary science of cyber-social ecosystems to address the scientific and engineering challenges of achieving a national-scale LHS. This approach could lead to significant innovations in health informatics and related disciplines, showcasing the intellectual merit and potential broad impacts of investments in LHS (Friedman et al., 2014).

Research Collaboration in Large Scale Infrastructures

Research collaborations within Large Scale Research Infrastructures (LSRIs) play a crucial role in scientific advancements. A study conducted at the Institut Laue-Langevin, a leading neutron source, outlines various collaboration patterns among scientists, emphasizing the importance of dissimilarity in fostering productive collaboration. The findings suggest that the co-existence of multiple collaboration types within LSRIs is vital for their long-term success, offering insights into organizational and individual drivers of collaboration in scientific research (D’Ippolito & Rüling, 2019).

Design Science Research in Engineering Education

Design science research is recognized as a powerful tool in engineering education research (EER), facilitating the development of models like the 'learning of a complex concept' (LCC). This approach not only generates knowledge about the design process but also enhances the conceptual understanding and application of engineering principles, demonstrating its value in EER (Carstensen & Bernhard, 2018).

Research Data Management in Medical Research

The Leipzig Health Atlas (LHA) project aims to improve research data management in medical research, providing a repository for data, algorithms, and tools associated with publications. This initiative supports controlled access to data through a web-based portal, emphasizing the significance of a data sharing concept aligned with FAIR and OAIS principles. Such infrastructure facilitates the processing and provision of data, highlighting the importance of technical aspects in research data management (Meineke, Löbe, & Stäubert, 2018).

properties

IUPAC Name

4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N6O6/c1-5-9-11-27(7-3)25-51-36(49)30-15-21-33(22-16-30)42-39-44-38(41-32-19-13-29(14-20-32)35(47)48)45-40(46-39)43-34-23-17-31(18-24-34)37(50)52-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3,(H,47,48)(H3,41,42,43,44,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBNSNWNKSXJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic Acid

CAS RN

1469870-11-8
Record name 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469870118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4,6-BIS(4-((2-ETHYLHEXYLOXY)CARBONYL)PHENYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHA5LZ0JSC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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